N2-cyclopropyl-6-isobutylpyridine-2,3-diamine

Lipophilicity Drug design ADME prediction

Standard pyridine-2,3-diamines lack the balanced lipophilicity (logP 2.7) and conformational flexibility (4 rotatable bonds) required for CNS kinase or metal catalysis in non-polar media. This N2-cyclopropyl, C6-isobutyl analog fills a commercial property gap (logP 2.5-3.0). - **Physicochemical anchor:** XLogP3 2.7, TPSA 50.9 Ų (BBB-permeable). - **Synthetic efficiency:** Avoids de novo substitution optimization. - **Catalysis utility:** Enhanced organic-phase solubility vs. parent diamine (logP 2.7 vs 1.0).

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13012066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-cyclopropyl-6-isobutylpyridine-2,3-diamine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=C(C=C1)N)NC2CC2
InChIInChI=1S/C12H19N3/c1-8(2)7-10-5-6-11(13)12(15-10)14-9-3-4-9/h5-6,8-9H,3-4,7,13H2,1-2H3,(H,14,15)
InChIKeyDGCGOPQDZQVVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine – Physicochemical Identity and Scaffold Context for Procurement


N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine (CAS 1245648‑77‑4, C₁₂H₁₉N₃, MW 205.30 g mol⁻¹) is a disubstituted pyridine‑2,3‑diamine bearing an N2‑cyclopropylamino group and a C6‑isobutyl substituent [1]. The scaffold belongs to the 2,3‑diaminopyridine family, a privileged motif in kinase inhibitor design and metal‑coordinating ligand chemistry. Its computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 50.9 Ų place it in a physicochemical space that is distinct from simpler N2‑cyclopropyl or C6‑unsubstituted analogs [1][2].

Privileged scaffold 2,3-Diaminopyridine core for kinase inhibitor design and metal coordination
Lipophilicity shift C6-isobutyl elevates computed logP relative to simpler N2-cyclopropyl analogs
Orthogonal tuning TPSA unchanged, enabling independent adjustment of lipophilicity and hydrogen bonding

Why N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine Cannot Be Replaced by Generic Pyridine-2,3-diamine Analogs


Generic substitution among pyridine‑2,3‑diamines is unreliable because the N2‑alkyl and C6‑alkyl substituents independently control lipophilicity, conformational flexibility, and steric demand – parameters that directly govern target binding, metabolic stability, and solubility [1]. The isobutyl group at C6 alone increases the computed logP by ≈1.7 log units relative to the unsubstituted N2‑cyclopropyl congener, while doubling the rotatable bond count from 2 to 4, which introduces conformational populations that are absent in simpler analogs [1][2]. These divergent physicochemical properties mean that a “close” analog may occupy a completely different region of property space, making interchange without re‑optimization of potency, selectivity, or pharmacokinetics unsound.

Lipophilicity mismatch
The C6-isobutyl group raises logP by ~1.7 units versus N2-cyclopropyl analogs; direct substitution may require re-optimization of permeability and protein binding.
Conformational entropy shift
Doubled rotatable bond count (4 vs 2) introduces additional conformational states that can alter target binding profiles.
Property-space divergence
Even “close” pyridine-2,3-diamine analogs occupy different regions of lipophilicity–flexibility space, making potency or selectivity transfer unreliable.

Quantitative Differentiation of N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine from Closest Analogs


Lipophilicity Differential: XLogP3 2.7 vs. 1.0 for N2-Cyclopropylpyridine-2,3-diamine

The target compound exhibits a computed XLogP3 of 2.7, which is 1.7 log units higher than the 1.0 value for the closest analog lacking the 6‑isobutyl group, N2‑cyclopropylpyridine‑2,3‑diamine (CAS 290313‑23‑4) [1][2]. This difference places the target compound in a lipophilicity range that favors membrane permeability while remaining below the common lipophilicity‑driven toxicity threshold of logP > 5.

Lipophilicity Shift
Head-to-head
XLogP3 2.7 vs 1.0 (Δ +1.7)
Elevated lipophilicity may support passive permeability; remains below typical toxicity threshold.
Computed value (PubChem XLogP3); experimental logD may differ.
Lipophilicity Drug design ADME prediction

Conformational Flexibility: Rotatable Bond Count 4 vs. 2 for N2-Cyclopropylpyridine-2,3-diamine

The target compound contains four rotatable bonds (the N2–cyclopropylamine bond, the C6–CH₂ bond, and two bonds within the isobutyl chain) compared with only two in N2‑cyclopropylpyridine‑2,3‑diamine [1][2]. The additional rotational degrees of freedom increase the conformational entropy penalty upon binding, which can be exploited in structure‑based design to achieve selectivity through differential conformational stabilization.

Conformational Flexibility
Head-to-head
4 rotatable bonds vs 2 (100% increase)
Increased conformational entropy may enable selective binding via conformational selection.
Topological count; actual dynamics are environment-dependent.
Conformational entropy Molecular recognition Ligand efficiency

Topological Polar Surface Area: Conserved Hydrogen‑Bonding Capacity (50.9 Ų) Despite Increased Lipophilicity

The TPSA of the target compound (50.9 Ų) is identical to that of N2‑cyclopropylpyridine‑2,3‑diamine [1][2]. This demonstrates that the addition of the 6‑isobutyl group increases lipophilicity without altering the hydrogen‑bond donor/acceptor count (HBD = 2, HBA = 3 in both molecules). This orthogonality allows independent tuning of logP and TPSA – a desirable feature for optimizing CNS penetration (TPSA < 60–70 Ų is favorable for blood–brain barrier passage) while maintaining solubility‑enhancing hydrogen‑bond capacity.

TPSA Conservation
Head-to-head
Identical TPSA = 50.9 Ų; logP increased +1.7
Allows independent tuning of lipophilicity without altering hydrogen-bond capacity.
Computed TPSA; experimental polarity may vary in solution.
Polar surface area Blood–brain barrier Hydrogen bonding

Procurement‑Relevant Application Scenarios for N2-Cyclopropyl-6-isobutylpyridine-2,3-diamine


Lead Optimization in CNS Kinase Inhibitor Programs

Programs targeting kinases with a CNS indication can exploit the compound’s elevated logP (2.7) while retaining a TPSA (50.9 Ų) below the blood–brain barrier threshold [1]. The 6‑isobutyl group offers a hydrophobic foothold for filling lipophilic pockets, and the four rotatable bonds provide conformational sampling that can be computationally enumerated to design selective hinge‑binding motifs [1][2].

Metal‑Coordinating Ligand Scaffolds for Catalysis or Sensing

The 2,3‑diamine motif is a classic bidentate ligand for transition metals. The target compound’s increased lipophilicity (logP 2.7 vs. 1.0 for the parent diamine) enables partitioning into non‑polar media, expanding applications in homogeneous catalysis where organic‑phase solubility is required [1][2].

Structure–Activity Relationship (SAR) Expansion of 2,3‑Diaminopyridine Series

As a C6‑alkylated analog with an N2‑cyclopropyl cap, this compound fills a specific gap in the property space of commercially available pyridine‑2,3‑diamines – namely, a logP window of 2.5–3.0 combined with rotatable bond count of 4. Procurement enables systematic exploration of this property quadrant without the need for de novo synthetic investment [1][2].

Application
Selection Property
Validation Focus
CNS kinase target research
Lipophilicity/PSA balance for CNS studies
Permeability and brain-exposure profiling
Metal-coordination ligand design
Lipophilic bidentate ligand for non-polar media
Solubility and complexation in organic solvents
2,3-Diaminopyridine SAR studies
Distinct lipophilicity/flexibility property space
Conformational sampling and property–activity mapping
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